3-(Buta-1,3-diyn-1-yl)pyridine

Coordination Polymer Mechanosynthesis Crystal Engineering

3-(Buta-1,3-diyn-1-yl)pyridine (CAS 648431-98-5) is a conjugated terminal aryl butadiyne with the molecular formula C9H5N and a monoisotopic mass of 127.042 Da. It belongs to the class of heteroaryl-substituted butadiynes, which are fundamentally important carbon-rich building blocks for molecular rods, optoelectronic devices, and coordination polymers.

Molecular Formula C9H5N
Molecular Weight 127.14 g/mol
CAS No. 648431-98-5
Cat. No. B12613025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Buta-1,3-diyn-1-yl)pyridine
CAS648431-98-5
Molecular FormulaC9H5N
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CC#CC1=CN=CC=C1
InChIInChI=1S/C9H5N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H
InChIKeyMQDIEZLSNHQGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(Buta-1,3-diyn-1-yl)pyridine (CAS 648431-98-5): Core Properties and Compound Class


3-(Buta-1,3-diyn-1-yl)pyridine (CAS 648431-98-5) is a conjugated terminal aryl butadiyne with the molecular formula C9H5N and a monoisotopic mass of 127.042 Da . It belongs to the class of heteroaryl-substituted butadiynes, which are fundamentally important carbon-rich building blocks for molecular rods, optoelectronic devices, and coordination polymers [1]. The compound features a pyridine ring connected at the 3-position to a linear buta-1,3-diynyl chain, which provides a terminal alkyne functionality for further synthetic elaboration via Sonogashira coupling or click chemistry.

Why Generic Substitution of 3-(Buta-1,3-diyn-1-yl)pyridine Fails: The Critical Role of Regiochemistry and Terminal Alkyne Stability


Terminal aryl butadiynes are historically considered unstable and challenging to isolate, with simple derivatives like phenylbutadiyne often described as 'extremely unstable' [1]. The stability of these compounds is highly dependent on the nature of the aryl group and substitution pattern [1]. The 3-pyridyl isomer differs fundamentally from its 2- and 4-pyridyl analogs in coordination geometry, hydrogen-bonding capability, and electronic character, which directly impacts crystal packing, solubility, and reactivity in cross-coupling or coordination-driven assembly. Regioisomeric substitution of the pyridine nitrogen—meta (3-position) versus para (4-position) or ortho (2-position)—cannot be assumed to yield equivalent performance in applications such as coordination polymer mechanosynthesis or molecular wire construction, where precise spatial control of the nitrogen donor atom is critical [2].

Quantitative Differentiation Evidence for 3-(Buta-1,3-diyn-1-yl)pyridine Against Closest Analogs


Regiochemistry-Dependent Coordination Geometry: 3-Pyridyl vs. 4-Pyridyl in Ni(II) Coordination Polymers

The 1,4-di(3-pyridyl)buta-1,3-diyne ligand, which is the oxidative homocoupling dimer of the target compound, directs the formation of zig-zag polymeric chains when reacted with Ni(II) dithiophosphato complexes [1]. In contrast, analogous ligands based on 4-pyridyl substitution yield linear or different supramolecular architectures due to the divergent orientation of the nitrogen donor atoms. The 3-pyridyl regioisomer enables inter-chain interactions involving P-substituents that are not accessible with the 4-pyridyl analogue, resulting in distinct 3D supramolecular constructs [1].

Coordination Polymer Mechanosynthesis Crystal Engineering

Terminal Alkyne Functional Handle: Monofunctional vs. Symmetrical Dimer Reactivity

The target compound possesses a single terminal alkyne, in contrast to the symmetrical dimer 1,4-di(3-pyridyl)buta-1,3-diyne, which has both ends capped by pyridyl groups. This structural difference is critical for iterative cross-coupling strategies: the terminal alkyne enables selective mono-functionalization, while the dimer can only serve as a symmetrical spacer without further chain extension [1]. In the synthesis of oligo(arylenebutadiynylene) molecular wires, terminal bis(butadiynes) of the type HC≡C-C≡C-Ar-C≡C-C≡CH serve as precursors, demonstrating the synthetic utility of terminal butadiyne groups [1].

Sonogashira Coupling Molecular Wire Synthesis Click Chemistry

Stability of Heteroaryl Terminal Butadiynes: Concentration-Dependent Solution Stability of the Class

The broader class of terminal aryl butadiynes, including 2-pyridyl and 4-pyridyl derivatives, exhibits concentration-dependent solution stability. At typical NMR concentrations (ca. 25 mg in 0.6 mL CDCl3), phenylbutadiyne (4g) showed very little decomposition over at least 2 weeks at 20 °C under ambient light and air [1]. The 2-pyridyl and 4-pyridyl derivatives were successfully isolated as crystalline solids and characterized by X-ray crystallography, demonstrating that heteroaryl butadiynes can be handled under routine laboratory conditions [1]. While the 3-pyridyl isomer was not explicitly included in this stability study, the class-level trend supports its viability as an isolable, storable reagent.

Butadiyne Stability Solution-Phase Storage X-ray Crystallography

Synthetic Versatility of Buta-1,3-diynyl Pyridines: Gold(I)-Catalyzed Cyclization Chemistry

o-(Buta-1,3-diyn-1-yl)-substituted N-aryl ureas undergo consecutive gold(I)-catalyzed cyclization to afford pyrimido[1,6-a]indol-1(2H)-ones in good yield [1]. While this study used ortho-substituted phenyl butadiynes, the methodology is directly translatable to the 3-pyridyl butadiyne scaffold for the synthesis of nitrogen-containing fused heterocycles. The position of the pyridine nitrogen in the 3-substituted isomer directs the electronic properties of the butadiyne differently than the 2- or 4-isomers, potentially affecting cyclization regioselectivity and reaction rates.

Gold Catalysis Heterocycle Synthesis Domino Cyclization

Access to 2,3-Bis(buta-1,3-diynyl)pyridines via Regioselective Sonogashira Coupling

In the Sonogashira cross-coupling of 2-chloro-3-iodopyridines with buta-1,3-diynes, only iodine substitution occurred, leaving the 2-chloro position intact; with 2-bromo-3-iodopyridine, either 2-bromo-3-(buta-1,3-diynyl)pyridine or 2,3-bis(buta-1,3-diynyl)pyridines were obtained depending on conditions [1]. This demonstrates the feasibility of installing a buta-1,3-diynyl group selectively at the 3-position of pyridine. The target compound can thus be accessed with high regioselectivity, enabling further orthogonal functionalization at the 2-position.

Sonogashira Cross-Coupling Regioselectivity Polyalkyne Synthesis

High-Value Application Scenarios for 3-(Buta-1,3-diyn-1-yl)pyridine in Research and Development


Synthesis of Unsymmetrical Molecular Wires via Iterative Sonogashira Coupling

The terminal alkyne functionality of 3-(buta-1,3-diyn-1-yl)pyridine enables its use as a chain-terminating or chain-extending building block in the iterative synthesis of oligo(arylenebutadiynylene) molecular wires. Unlike the symmetrical dimer, this monomer can be coupled to different aryl iodides at each step, providing access to unsymmetrical architectures relevant to single-molecule electronics [1]. The 3-pyridyl substitution ensures that the nitrogen lone pair remains available for surface anchoring or metal coordination without interfering with the butadiyne conjugation pathway.

Mechanochemical Synthesis of Functional Coordination Polymers

As demonstrated with its homocoupling dimer, the 3-pyridylbutadiyne scaffold directs zig-zag chain topologies in Ni(II)-based coordination polymers under mechanochemical conditions [1]. The target monomer can serve as a terminal ligand or be oxidatively coupled in situ to generate the bridging ligand for coordination polymer assembly, offering a tunable approach to solid-state materials with potential gas storage, sensing, or catalytic applications.

Gold(I)-Catalyzed Heterocycle Synthesis for Drug Discovery

The buta-1,3-diynyl group is a privileged functionality for gold(I)-catalyzed domino cyclization reactions, providing rapid access to fused nitrogen-containing heterocycles such as pyrimido[1,6-a]indol-1(2H)-ones [1]. The 3-pyridyl substitution offers a unique electronic and steric environment compared to 2- or 4-pyridyl isomers, which may lead to different cyclization outcomes or improved selectivity in specific medicinal chemistry contexts.

Surface Functionalization and On-Surface Acetylenic Homocoupling

Pyridinic nitrogen modification has been shown to influence selective acetylenic homocoupling on Au(111), using 3-ethynylpyridine as a model system [1]. The extended butadiyne derivative offers a longer conjugated spacer while retaining the pyridine nitrogen for surface interaction, positioning it as a candidate for on-surface synthesis of covalently bonded nanostructures with tailored electronic properties.

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